iron(III) picolinate

CAS No.:

Cat. No.: VC1910603

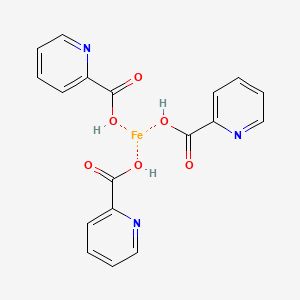

Molecular Formula: C18H15FeN3O6

Molecular Weight: 425.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15FeN3O6 |

|---|---|

| Molecular Weight | 425.2 g/mol |

| IUPAC Name | iron;pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/3C6H5NO2.Fe/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9); |

| Standard InChI Key | LPRZXZYVRKHXOA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.[Fe] |

Introduction

Synthesis Methods and Structural Characteristics

Aqueous Solution Synthesis

A notable method for synthesizing iron(III) picolinate compounds involves aqueous solution processes. According to Sato et al., a novel bis-picolinate-iron(III) compound, Fe(C₆H₄NO₂)₂(OH), can be synthesized from an aqueous solution of a picolinate-iron(II) complex. The synthesis involves:

-

Preparation of a picolinate-iron complex aqueous solution

-

pH adjustment to 3-7

-

Addition of picolinic acid at more than twice the molar ratio to iron

For the synthesis of the tris-picolinate complex Fe(C₆H₄NO₂)₃·H₂O, the iron aqueous solution requires:

-

The presence of more than six times molar picolinic acid to iron

-

pH adjustment to 2-5

Millimeter-sized yellow-green single crystals of Fe(C₆H₄NO₂)₃·H₂O can be obtained by treating the picolinate-iron aqueous solution (pH 3, with Fe²⁺:picolinic acid ratio of 1:10) at 373 K for 72 hours .

Laboratory Preparation of Iron(III) Picolinate Complex

Another synthesis method described in the literature involves:

-

Addition of an iron(III) salt solution (such as Fe(ClO₄)₃·9H₂O) to a mixture of picolinic acid and sodium hydroxide in water

-

Formation of a precipitate containing the iron(III) picolinate complex

-

Isolation and purification of the complex through appropriate techniques including recrystallization

This method typically yields the anhydrous form Fe(PA)₃ or the hydrated form Fe(PA)₃(H₂O) depending on the conditions employed.

Structural Features and Forms

Iron(III) picolinate exists in multiple structural forms:

-

Anhydrous form: Fe(PA)₃

-

Hydrous form: Fe(PA)₃(H₂O)

-

Hydroxide-containing bis-picolinate: Fe(C₆H₄NO₂)₂(OH)

The equilibrium between these forms depends significantly on the solvent system and reaction conditions. For instance, when the hydrous form is dissolved in anhydrous acetonitrile, the equilibrium shifts toward the anhydrous form .

Relationship Between Synthesis Conditions and Products

The formation of specific iron(III) picolinate complexes is highly dependent on synthesis conditions. A systematic study of these relationships reveals important trends in product formation:

| pH | Picolinic Acid:Fe Ratio | Temperature (K) | Duration (h) | Major Product |

|---|---|---|---|---|

| 3-7 | >2:1 | 353 | 72 | Fe(C₆H₄NO₂)₂(OH) |

| 2-5 | >6:1 | 353 | 72 | Fe(C₆H₄NO₂)₃·H₂O |

| 3 | 10:1 | 373 | 72 | Yellow-green single crystals of Fe(C₆H₄NO₂)₃·H₂O |

When the synthetic conditions fall outside these parameters, other iron compounds may form instead, including:

These relationships demonstrate the critical importance of precise control over reaction conditions in obtaining the desired iron(III) picolinate complexes.

Applications in Organic Synthesis

Catalysis of Oxygenation Reactions

Iron(III) picolinate has shown significant utility as a catalyst in organic synthesis, particularly in oxygenation reactions. Research has demonstrated that iron(III) picolinate can effectively catalyze the oxygenation of various organic substrates when used in conjunction with oxidizing agents such as hydrogen peroxide .

For example, the reaction of oleanane triterpenoid with a Fe(PA)₃/H₂O₂/acetonitrile system (referred to as reagent system A) results in the formation of 11α-hydroxyl derivative as the major product, along with 11-oxo and 12-oxo derivatives .

Epoxide Rearrangement

One of the most notable applications of iron(III) picolinate is its ability to effect the rearrangement of epoxides. Studies have shown that iron(III) picolinate efficiently promotes the transformation of triterpenoid epoxides into their corresponding carbonyl compounds via a 1,2-shift of the hydride .

The proposed mechanism involves:

-

Coordination of the iron(III) center to the epoxide oxygen

-

Activation of the epoxide

-

Facilitation of the 1,2-hydride shift

Reagent Systems for Oxidative Transformations

Various reagent systems incorporating iron(III) picolinate have been developed for oxidative transformations:

-

Reagent system A: Fe(PA)₃/H₂O₂/acetonitrile

-

Reagent system B: Fe(ClO₄)₃·9H₂O–picolinic acid–pyridine/H₂O₂/acetic anhydride–acetonitrile

-

Reagent system E: Fe(ClO₄)₃·9H₂O–picolinic acid–pyridine/H₂O₂/acetonitrile

-

Reagent system F: Fe(ClO₄)₃·9H₂O–picolinic acid–pyridine/peracetic acid/acetonitrile

These reagent systems exhibit different reactivities and selectivities in oxidation reactions, allowing for tailored approaches to specific synthetic transformations.

Applications as Precursors for Functional Materials

Iron(III) picolinate compounds have promising applications as precursors for the synthesis of functional materials. The controlled thermal decomposition of these complexes can lead to the formation of various iron oxide materials with specific properties:

-

Precursors for high-functional ceramics

-

Development of new organic-inorganic hybrids

-

Potential starting materials for the synthesis of iron oxide nanoparticles with controlled morphology and properties

These applications leverage the well-defined structure and composition of iron(III) picolinate complexes to achieve precise control over the properties of the resulting materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume